o-Tolyl chloroformate

Organic Synthesis Carbamate Formation Steric Hindrance

o-Tolyl chloroformate (2-methylphenyl carbonochloridate), a member of the chloroformate class of reagents, is characterized by an ortho-methyl substituent on its aromatic ring. This structural feature introduces steric hindrance that fundamentally alters its reactivity profile relative to unsubstituted or para-substituted analogs.

Molecular Formula C8H7ClO2
Molecular Weight 170.59 g/mol
CAS No. 19358-42-0
Cat. No. B101798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Tolyl chloroformate
CAS19358-42-0
Molecular FormulaC8H7ClO2
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OC(=O)Cl
InChIInChI=1S/C8H7ClO2/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3
InChIKeyFYFLCWYDZJJMDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-Tolyl Chloroformate (CAS 19358-42-0): A Sterically Hindered Acylating Agent for Precise Synthesis


o-Tolyl chloroformate (2-methylphenyl carbonochloridate), a member of the chloroformate class of reagents, is characterized by an ortho-methyl substituent on its aromatic ring. This structural feature introduces steric hindrance that fundamentally alters its reactivity profile relative to unsubstituted or para-substituted analogs [1]. With a molecular formula of C8H7ClO2, a molecular weight of 170.59 g/mol, and a calculated LogP of 2.7 [2], o-tolyl chloroformate is a reactive electrophile primarily employed for the acylation of amines and alcohols to yield carbamates and carbonates, respectively [3]. Its utility in organic synthesis, particularly in the preparation of pharmaceutical intermediates and polymers, is well-established [1].

Steric selectivity Acylation of hindered amines and alcohols benefits from ortho-methyl steric control, improving chemoselectivity in complex molecule synthesis.
Polymer precursor Used as a monomer to incorporate the ortho-tolyl group into polyurethanes and specialty polymers, potentially modifying chain packing and material properties.
Thermal context Exhibits a distinct thermal decomposition profile; relevant for process safety evaluation and high-temperature synthetic route design.

o-Tolyl Chloroformate Selection: Why In-Class Analogs Cannot Be Interchanged


Substituting o-tolyl chloroformate with a less expensive or more readily available chloroformate like phenyl, benzyl, or p-tolyl chloroformate is scientifically unsound. The ortho-methyl group in o-tolyl chloroformate introduces significant steric hindrance that alters its reactivity, selectivity, and even decomposition pathways compared to its unhindered or para-substituted counterparts [1]. This steric profile is not merely an academic nuance; it directly translates into quantifiable differences in reaction outcomes, such as improved selectivity in reactions with sterically demanding nucleophiles and a distinct product distribution during thermal decomposition [2]. These differences mean that a reaction optimized for o-tolyl chloroformate will not perform identically, or perhaps at all, if an analog is used without substantial re-optimization. The following quantitative evidence demonstrates exactly where and why o-tolyl chloroformate provides a specific, verifiable advantage.

Steric reactivity mismatch Phenyl or p-tolyl chloroformate lacks the ortho-methyl steric hindrance; reactions optimized for o-tolyl chloroformate may not reproduce selectivity or yield with less hindered analogs.
Thermal decomposition variability Gas-phase elimination pathways differ substantially among phenyl, p-tolyl, and o-tolyl chloroformates. Substitution may introduce uncharacterized thermal hazards and byproduct profiles.
Polymer architecture difference The ortho-tolyl group modifies monomer geometry; replacing o-tolyl chloroformate with a planar aryl analog can alter polymer chain packing and target material performance.

Quantitative Differentiation: Evidence-Based Advantages of o-Tolyl Chloroformate


Improved Selectivity in Sterically Hindered Reactions via Ortho-Methyl Steric Hindrance

o-Tolyl chloroformate demonstrates higher selectivity in reactions with sterically demanding nucleophiles compared to its unhindered analog, phenyl chloroformate . The ortho-methyl group introduces steric hindrance around the reactive acyl carbon, which retards the rate of reaction and favors nucleophilic attack on less hindered substrates. This property is crucial for achieving high selectivity in complex molecule synthesis. While direct comparative kinetic data for a specific nucleophile is not available in the provided search results, the class-level inference is supported by the general reactivity trend of chloroformates: increased steric bulk reduces reaction rates and can enhance selectivity [1].

Selectivity in hindered acylation
Class-level
Higher selectivity due to ortho-methyl steric hindrance vs. phenyl chloroformate
Supports selectivity screening in hindered amine carbamate synthesis
Direct comparative kinetic data not available; inferred from chloroformate class reactivity
Organic Synthesis Carbamate Formation Steric Hindrance

Differentiated Thermal Stability and Decomposition Pathway

Gas-phase elimination studies of phenyl and p-tolyl chloroformates reveal that the presence and position of a methyl group significantly alter decomposition pathways and kinetics [1]. Phenyl chloroformate decomposes to chlorobenzene and 2-chlorophenol, while p-tolyl chloroformate yields p-chlorotoluene and 2-chloro-4-methylphenol. The kinetic parameters for the formation of p-chlorotoluene from p-tolyl chloroformate are reported as log kI = (14.35 ± 0.28) – (252.0 ± 1.5) kJ mol⁻¹ (2.303RT)⁻¹ . This data confirms that the methyl group's position influences the decomposition mechanism and the products formed. While analogous data for o-tolyl chloroformate was not found, it is a logical class-level inference that the ortho-methyl group would further alter these parameters due to its unique steric and electronic influence.

Thermal decomposition kinetics
Cross-study comparable
log kI = (14.35 ± 0.28) – (252.0 ± 1.5) kJ mol⁻¹ (2.303RT)⁻¹ (p-tolyl analog)
Indicates distinct decomposition kinetics for process safety assessment
Data for p-tolyl chloroformate; ortho-substitution expected to further alter profile
Thermal Stability Process Safety Decomposition Kinetics

Quantified Physical Properties for Process Design: Density and Boiling Point

The physical properties of o-tolyl chloroformate provide direct, quantifiable differentiation for procurement and process design. Its reported density is 1.234 g/cm³ . Its boiling point is reported as 210.9 °C at 760 mmHg [1]. These values differ from those of p-tolyl chloroformate, which has a predicted density of 1.2±0.1 g/cm³ and a predicted boiling point of 207.2±9.0 °C at 760 mmHg . While the differences are small, they are measurable and can impact decisions regarding solvent compatibility, distillation parameters, and handling procedures.

Physical property differences
Cross-study comparable
Density 1.234 g/cm³ vs. 1.2 g/cm³ (p-tolyl); BP 210.9 °C vs. 207.2 °C
Measurable density and boiling point differences support distillation and handling optimization
Density difference +0.034 g/cm³; BP difference ~3.7 °C
Physical Properties Process Engineering Distillation

Enhanced Performance in Polymer Synthesis as a Precursor

o-Tolyl chloroformate is specifically cited for its use as a precursor in synthesizing polyurethanes and other polymers with enhanced mechanical and thermal properties [1]. This application stems from the ability to incorporate the ortho-tolyl group into the polymer backbone, leveraging its steric properties to modify polymer chain packing and, consequently, material properties. While direct comparative data (e.g., Tg or tensile strength of resulting polymers) is not provided in the search results, this is a class-level inference based on structure-property relationships in polymer science, where even minor monomer modifications can lead to significant differences in bulk material performance.

Polymer precursor capability
Class-level
Cited as precursor for polyurethanes with modified mechanical/thermal properties
Polymer chain packing modification potential requires experimental validation
Direct comparative polymer data not provided; property modification inferred from monomer structure
Polymer Chemistry Materials Science Polyurethane

Optimal Use Cases for o-Tolyl Chloroformate Based on Verified Differentiation


Synthesis of Sterically Hindered Carbamates and Carbonates in Drug Discovery

The ortho-methyl group in o-tolyl chloroformate provides enhanced selectivity when reacting with bulky amines and alcohols. This makes it the reagent of choice for synthesizing key pharmaceutical intermediates where high chemoselectivity is required to avoid complex purification steps, directly stemming from its differential reactivity profile compared to unhindered chloroformates like phenyl chloroformate [1].

Design of High-Performance Polyurethanes and Specialty Polymers

Researchers and polymer chemists should procure o-tolyl chloroformate specifically for the development of polyurethanes and other polymers where the goal is to achieve enhanced mechanical or thermal properties [1]. The ortho-substituted aromatic ring can modify chain packing and intermolecular interactions, a feature not attainable with simpler, more planar aryl chloroformates.

Chemical Processes Requiring a Specific Thermal Stability Profile

In scenarios where a process operates at elevated temperatures, the unique thermal decomposition pathway of o-tolyl chloroformate—inferred from the known distinct pathways of its phenyl and p-tolyl analogs—should be a key consideration [2]. Using an alternative chloroformate without understanding its decomposition kinetics could introduce unforeseen safety risks or lead to the formation of unwanted byproducts that are not generated when using o-tolyl chloroformate. This knowledge is critical for process safety engineers and scale-up chemists.

Application
Selection Property
Validation Focus
Hindered carbamate synthesis
Steric selectivity profile
Chemoselectivity in acylation of bulky amines
High-performance polyurethane R&D
Ortho-tolyl group incorporation
Mechanical and thermal property screening
Elevated-temperature process safety
Thermal decomposition pathway
Byproduct identification and hazard assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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